molecular formula C21H27N3O2 B3182307 N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide CAS No. 442898-34-2

N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide

Cat. No. B3182307
CAS RN: 442898-34-2
M. Wt: 353.5 g/mol
InChI Key: BXVNPOBNVRBOOV-UHFFFAOYSA-N
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Description

“N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide” is a chemical compound with the molecular formula C21H27N3O2. It has an average mass of 353.458 Da and a monoisotopic mass of 353.210327 Da .

Scientific Research Applications

Mechanism of Action

NCGC00092410, also known as ML008 or N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide, is a potent and selective inhibitor of glucocerebrosidase (GC). This compound has been studied for its potential use in the treatment of Gaucher disease .

Target of Action

The primary target of NCGC00092410 is glucocerebrosidase (GC) . GC is a lysosomal enzyme that plays a crucial role in the breakdown of glucocerebroside into glucose and ceramide . Mutations in the gene encoding this enzyme can lead to Gaucher disease, a lysosomal storage disorder .

Mode of Action

NCGC00092410 acts as a GC chaperone . It binds to the active site of the mutant enzyme, which may facilitate proper folding and trafficking to the lysosome . This interaction increases the activity and lysosomal localization of GC in mutant cell lines .

Biochemical Pathways

The action of NCGC00092410 affects the glucocerebroside metabolic pathway . By increasing the activity of GC, it enhances the breakdown of glucocerebroside, thereby preventing its accumulation in lysosomes . This can alleviate the symptoms of Gaucher disease, which is characterized by the buildup of glucocerebroside in various organs .

Pharmacokinetics

Its ability to increase the lysosomal localization of gc suggests that it can effectively reach and act within cells .

Result of Action

The primary result of NCGC00092410’s action is an increase in the activity and lysosomal localization of GC in mutant cell lines . This can potentially alleviate the symptoms of Gaucher disease by preventing the buildup of glucocerebroside .

properties

IUPAC Name

N-(4-methyl-2-morpholin-4-ylquinolin-6-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-15-13-20(24-9-11-26-12-10-24)23-19-8-7-17(14-18(15)19)22-21(25)16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVNPOBNVRBOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3CCCCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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